molecular formula C15H17N B12090074 4-Oct-1-ynylbenzonitrile CAS No. 312708-98-8

4-Oct-1-ynylbenzonitrile

Cat. No.: B12090074
CAS No.: 312708-98-8
M. Wt: 211.30 g/mol
InChI Key: NZAFXMNWVHJORA-UHFFFAOYSA-N
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Description

4-Oct-1-ynylbenzonitrile is an organic compound characterized by the presence of a nitrile group attached to a benzene ring, which is further substituted with an oct-1-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oct-1-ynylbenzonitrile typically involves the coupling of an oct-1-yne with a benzonitrile derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Oct-1-ynylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly used.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-Oct-1-ynylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme activities and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oct-1-ynylbenzonitrile depends on its interaction with molecular targets. For instance, the nitrile group can form strong interactions with metal ions or active sites of enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activities.

Comparison with Similar Compounds

    4-Octyne: An alkyne with a similar carbon chain but without the nitrile group.

    Benzonitrile: A simpler nitrile compound without the alkyne substitution.

    4-Oct-1-ynylbenzene: Similar structure but lacks the nitrile group.

Uniqueness: 4-Oct-1-ynylbenzonitrile is unique due to the combination of the nitrile and alkyne groups, which confer distinct reactivity and potential for diverse applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in synthetic and applied chemistry.

Properties

CAS No.

312708-98-8

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

4-oct-1-ynylbenzonitrile

InChI

InChI=1S/C15H17N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-6H2,1H3

InChI Key

NZAFXMNWVHJORA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=C(C=C1)C#N

Origin of Product

United States

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